molecular formula C22H25FN6O2S B2654548 6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1223861-95-7

6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2654548
CAS RN: 1223861-95-7
M. Wt: 456.54
InChI Key: MLQFBCSGNPJWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-d]thiazole derivatives are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics and have shown potential in the field of organic photovoltaics .


Synthesis Analysis

The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .


Molecular Structure Analysis

The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics . The planar TzTz moiety coupled with integrated porphyrin units enables efficient π-conjugation and charge distribution .

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Antimicrobial Activity : Compounds with similar structural motifs, particularly those incorporating piperazine and thiazole rings, have been evaluated for their antimicrobial properties. For instance, dithiocarbamate derivatives bearing thiazole/benzothiazole rings have shown significant antimicrobial activity against a variety of microorganism strains, indicating potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

  • Antitumor Activity : Additionally, compounds featuring pyrimidinyl piperazine and thiazole components have been synthesized and assessed for their antitumor activities. These studies reveal that such compounds can exhibit considerable efficacy against various human cancer cell lines, suggesting their potential in cancer therapy research (Li et al., 2020).

Drug Development and Molecular Design

  • Phosphodiesterase-5 (PDE-5) Inhibition : Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to the compound , has identified several molecules with potent inhibitory activity against PDE-5, an enzyme target in erectile dysfunction treatment. This highlights the compound's potential relevance in the design and development of new therapeutic agents (Su et al., 2021).

Future Directions

There is significant potential for further exploration and development of thiazolo[5,4-d]thiazole-based materials, particularly in the field of organic electronics .

properties

IUPAC Name

6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2S/c23-16-4-6-17(7-5-16)26-10-12-27(13-11-26)18(30)14-29-15-24-20-19(21(29)31)32-22(25-20)28-8-2-1-3-9-28/h4-7,15H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQFBCSGNPJWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.